molecular formula C18H24N2O3 B5035511 N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide

Cat. No.: B5035511
M. Wt: 316.4 g/mol
InChI Key: OHQOZMGHAJPRGH-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)oxamide is an organic compound with the molecular formula C17H23NO2. It is characterized by the presence of a cyclohexene ring and a methoxy-methylphenyl group, making it a compound of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)oxamide typically involves the reaction of 4-methoxyphenylacetic acid with 1-cyclohexenyl ethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired oxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure maximum yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)oxamide is unique due to its specific structural features, such as the presence of both a cyclohexene ring and a methoxy-methylphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-8-9-16(23-2)15(12-13)20-18(22)17(21)19-11-10-14-6-4-3-5-7-14/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQOZMGHAJPRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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